molecular formula C20H24FN5O B13942228 [4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone

Cat. No.: B13942228
M. Wt: 369.4 g/mol
InChI Key: PQGGHBRQAXXOHD-UHFFFAOYSA-N
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Description

PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the fluorophenyl and pyrimidinyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as crystallization or chromatography, may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperazine core.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- involves its interaction with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • PIPERAZINE, 1-(4-CHLOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-
  • PIPERAZINE, 1-(4-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-
  • PIPERAZINE, 1-(4-NITROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-

Uniqueness

The uniqueness of PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the fluorophenyl group, for example, may enhance its lipophilicity and metabolic stability compared to other similar compounds.

Properties

Molecular Formula

C20H24FN5O

Molecular Weight

369.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C20H24FN5O/c21-17-4-6-18(7-5-17)24-11-13-25(14-12-24)19(27)16-3-1-10-26(15-16)20-22-8-2-9-23-20/h2,4-9,16H,1,3,10-15H2

InChI Key

PQGGHBRQAXXOHD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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